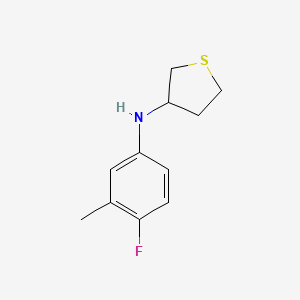

N-(4-fluoro-3-methylphenyl)thiolan-3-amine

CAS No.:

Cat. No.: VC17735699

Molecular Formula: C11H14FNS

Molecular Weight: 211.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14FNS |

|---|---|

| Molecular Weight | 211.30 g/mol |

| IUPAC Name | N-(4-fluoro-3-methylphenyl)thiolan-3-amine |

| Standard InChI | InChI=1S/C11H14FNS/c1-8-6-9(2-3-11(8)12)13-10-4-5-14-7-10/h2-3,6,10,13H,4-5,7H2,1H3 |

| Standard InChI Key | HFYAWPKONJYWRP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)NC2CCSC2)F |

Introduction

N-(4-fluoro-3-methylphenyl)thiolan-3-amine is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its unique molecular structure and potential applications. This compound features a thiolane ring, which is a cyclic structure containing sulfur, attached to a fluorinated methylphenyl group. The presence of fluorine in the structure enhances the compound's lipophilicity, potentially improving its bioavailability and reactivity.

Synthesis Methods

The synthesis of compounds similar to N-(4-fluoro-3-methylphenyl)thiolan-3-amine typically involves the reaction of fluorinated anilines with thioamide derivatives or other sulfur-containing compounds. For example, N-(3-fluoro-4-methylphenyl)thian-3-amine is synthesized by reacting 3-fluoro-4-methylaniline with thioacetic acid or similar thioamides under controlled conditions such as temperature and the presence of catalysts.

Potential Applications and Research Findings

Compounds with similar structures to N-(4-fluoro-3-methylphenyl)thiolan-3-amine are of interest in medicinal chemistry due to their potential biological activities. These compounds can interact with biological targets such as enzymes or receptors, influencing cellular pathways relevant to therapeutic outcomes. While specific data on N-(4-fluoro-3-methylphenyl)thiolan-3-amine is limited, related compounds have shown promise in drug development and pharmacological studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume